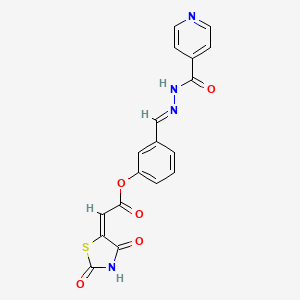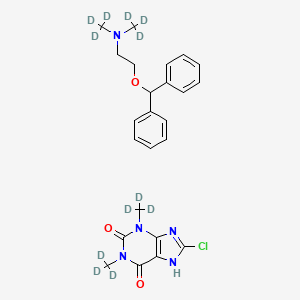
Desmethyl Levofloxacin-d8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Desmethyl Levofloxacin-d8 is a deuterium-labeled derivative of Desmethyl Levofloxacin, which is a metabolite of Levofloxacin. Levofloxacin is a synthetic fluoroquinolone antibiotic that inhibits the supercoiling activity of bacterial DNA gyrase, thereby halting DNA replication . The deuterium labeling in this compound is used primarily for research purposes, particularly in pharmacokinetic and metabolic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Desmethyl Levofloxacin-d8 involves the deuteration of Desmethyl Levofloxacin. This process typically includes the replacement of hydrogen atoms with deuterium atoms. The reaction conditions for this deuteration process often involve the use of deuterated reagents and solvents under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product’s quality and isotopic purity .
Chemical Reactions Analysis
Types of Reactions
Desmethyl Levofloxacin-d8 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of this compound may produce oxidized derivatives, while substitution reactions may yield various substituted analogs .
Scientific Research Applications
Desmethyl Levofloxacin-d8 is widely used in scientific research, including:
Chemistry: Used as a tracer in studies involving the pharmacokinetics and metabolism of Levofloxacin.
Biology: Employed in studies to understand the metabolic pathways and interactions of Levofloxacin in biological systems.
Medicine: Utilized in research to develop new antibiotics and to study the resistance mechanisms of bacteria.
Industry: Applied in the development of new pharmaceutical formulations and in quality control processes.
Mechanism of Action
Desmethyl Levofloxacin-d8, like its parent compound Levofloxacin, exerts its effects by inhibiting the supercoiling activity of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication and transcription in bacteria. By inhibiting these enzymes, this compound effectively halts bacterial DNA replication, leading to the death of the bacterial cells .
Comparison with Similar Compounds
Similar Compounds
Desmethyl Levofloxacin: The non-deuterated form of Desmethyl Levofloxacin-d8.
Levofloxacin: The parent compound, a widely used fluoroquinolone antibiotic.
Ciprofloxacin: Another fluoroquinolone antibiotic with similar mechanisms of action.
Ofloxacin: A racemic mixture of which Levofloxacin is the active S-isomer.
Uniqueness
This compound is unique due to its deuterium labeling, which makes it particularly useful in pharmacokinetic and metabolic studies. The deuterium atoms provide a distinct mass difference that can be easily detected using mass spectrometry, allowing for precise tracking and quantification in biological systems .
Properties
Molecular Formula |
C17H18FN3O4 |
|---|---|
Molecular Weight |
355.39 g/mol |
IUPAC Name |
(2S)-7-fluoro-2-methyl-6-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid |
InChI |
InChI=1S/C17H18FN3O4/c1-9-8-25-16-13-10(15(22)11(17(23)24)7-21(9)13)6-12(18)14(16)20-4-2-19-3-5-20/h6-7,9,19H,2-5,8H2,1H3,(H,23,24)/t9-/m0/s1/i2D2,3D2,4D2,5D2 |
InChI Key |
WKRSSAPQZDHYRV-ZKSRSRCVSA-N |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=C(C=C3C4=C2OC[C@@H](N4C=C(C3=O)C(=O)O)C)F)([2H])[2H])[2H] |
Canonical SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCNCC4)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-cyclohexyl-2-[(5-fluoro-4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide](/img/structure/B12413461.png)



![N-[3-cyano-5-(cyclohexylmethyl)-6,6-dimethyl-4,7-dihydrothieno[3,2-c]pyridin-2-yl]-2-(4-sulfamoylphenyl)acetamide](/img/structure/B12413483.png)





